

Comparative Analysis of the Kinase Selectivity of (Rac)-IBT6A Hydrochloride

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Compound of Interest		
Compound Name:	(Rac)-IBT6A hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity of (Rac)-IBT6A hydrochloride. As (Rac)-IBT6A hydrochloride is a racemate of IBT6A, an impurity of the well-characterized Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, this guide will use the extensive publicly available data on Ibrutinib's kinase selectivity as a proxy.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Btk with a reported IC50 of 0.5 nM.[1][3][4] However, like many kinase inhibitors, it exhibits off-target activity against other kinases, which can lead to both desired and undesired biological effects.

Cross-Reactivity Profile of Ibrutinib

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. Off-target inhibition can lead to adverse effects or provide opportunities for drug repositioning. The following table summarizes the inhibitory activity of Ibrutinib against a panel of kinases, providing a comparative view of its cross-reactivity. The data is compiled from various biochemical assays.



Kinase Target	IC50 (nM)	k_inact/K_i (M ⁻¹ s ⁻¹)	Percent of Control @ 1µM	Reference
втк	0.5	3.28 x 10⁵	<10%	[5][6][7]
BLK	-	7.1 x 10 ⁵	<10%	[6][8]
ВМХ	-	3.9 x 10 ⁶	<10%	[6][8]
CSK	2.3	-	-	[9]
EGFR	-	-	5.3x selectivity vs BTK	[6]
ERBB2 (Her2)	-	-	-	[10]
НСК	-	-	19x selectivity vs BTK	[6]
ITK	-	-	3.3x selectivity vs BTK	[6]
JAK3	-	-	21x selectivity vs BTK	[6]
TEC	-	-	-	[10]
TXK	-	-	-	[6][8]

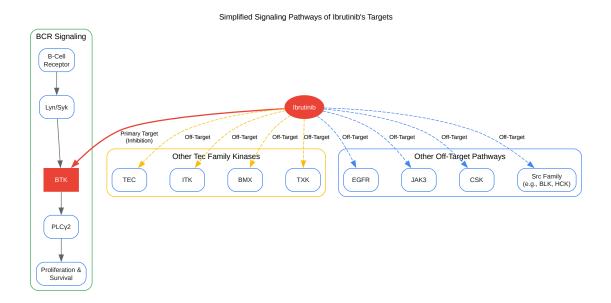
Note: A lower IC50 value indicates higher potency. The k_inact/K_i value represents the inactivation efficiency of a covalent inhibitor. "Percent of Control" indicates the remaining kinase activity in the presence of the inhibitor, with lower percentages signifying stronger inhibition. Direct IC50 or percentage of control values for all listed kinases were not consistently available across the literature; therefore, some selectivity is presented as a fold-difference compared to BTK.

Signaling Pathway Context

To visualize the primary target and key off-targets of Ibrutinib in a signaling context, the following diagram illustrates the B-cell receptor (BCR) signaling pathway, where Btk plays a



crucial role. The diagram also indicates other signaling pathways where off-target kinases are involved.



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Caption: Ibrutinib's primary and off-target kinases in relevant signaling pathways.



Experimental Methodologies

The determination of kinase inhibitor selectivity is performed using a variety of in vitro biochemical assays. Below are detailed protocols for some of the most common methods used in the industry.

KINOMEscan® Assay (Competition Binding Assay)

The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.



KINOMEscan® Experimental Workflow

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Analyze Data:
- Calculate % of control
- Determine Kd

End

Caption: Workflow of the KINOMEscan® competition binding assay.



Detailed Protocol:

- Assay Components: The assay utilizes three main components: a kinase of interest tagged
 with a unique DNA identifier, a ligand that binds to the active site of the kinase and is
 immobilized on a solid support (e.g., beads), and the test compound.[11]
- Competition: The DNA-tagged kinase, immobilized ligand, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- Washing: After incubation, unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[11]
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of bound kinase indicates that the test compound successfully competed with the immobilized ligand, signifying binding to the kinase. Results are often reported as "percent of control," and from this, a dissociation constant (Kd) can be calculated to determine the binding affinity.

LanthaScreen® Kinase Assay (TR-FRET)

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring kinase activity or inhibitor binding.

Detailed Protocol for Binding Assay:

- Reagent Preparation: Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound.
 Prepare a mixture of the kinase and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.[12]
- Assay Plate Setup: In a 384-well plate, add the test compound dilutions.



- Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[12]
- Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test compound, signifying inhibition. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

IMAP® Kinase Assay (Fluorescence Polarization)

The IMAP® (Immobilized Metal Affinity-based Phosphorescence) assay is a homogeneous, fluorescence polarization (FP)-based method to measure kinase activity.

Detailed Protocol:

- Reagent Preparation: Prepare a complete reaction buffer. Prepare working solutions of a fluorescently labeled peptide substrate and ATP. Prepare serial dilutions of the test compound.[13]
- Kinase Reaction: In a multi-well plate, combine the test compound, the kinase, and the substrate/ATP mixture to initiate the phosphorylation reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes).
- Detection: Stop the kinase reaction by adding the IMAP® Binding System, which contains trivalent metal-containing nanoparticles that specifically bind to the phosphorylated substrate.[2]
- Incubation: Incubate at room temperature to allow for binding of the phosphorylated peptide to the nanoparticles.



- Measurement: Read the fluorescence polarization of the samples. The binding of the small, fluorescently labeled phosphorylated peptide to the large nanoparticles results in a decrease in its rotational speed and an increase in the FP signal.
- Data Analysis: The increase in fluorescence polarization is proportional to the amount of phosphorylated substrate, and therefore to the kinase activity. Inhibition is observed as a decrease in the FP signal. IC50 values can be calculated from the dose-response curves.

Z'-LYTE™ Kinase Assay (Coupled Enzyme FRET)

The Z'-LYTE™ assay is a FRET-based, coupled-enzyme method for measuring kinase activity.

Detailed Protocol:

- Kinase Reaction: The kinase transfers a phosphate group from ATP to a FRET-peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. This reaction is performed in the presence of varying concentrations of the test inhibitor.[4][14]
- Development Reaction: A site-specific protease (Development Reagent) is added to the reaction mixture. This protease selectively cleaves the non-phosphorylated FRET-peptide, disrupting FRET. The phosphorylated peptide is protected from cleavage.[14]
- Detection: The plate is read on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.
- Data Analysis: The ratio of donor to acceptor emission is calculated. A high ratio indicates cleavage of the peptide (no phosphorylation, i.e., inhibition), while a low ratio indicates that the peptide is phosphorylated and protected from cleavage (kinase activity). The percent phosphorylation is calculated, and from this, the percent inhibition is determined to generate IC50 curves.[15]

Conclusion

The data presented in this guide, using Ibrutinib as a surrogate, indicates that **(Rac)-IBT6A hydrochloride** is a potent Btk inhibitor with cross-reactivity against several other kinases, particularly within the TEC family. Researchers and drug development professionals should consider these off-target effects when designing experiments and interpreting results. The



detailed experimental protocols provided for key kinase profiling assays offer a foundation for independently verifying and extending these findings. A thorough understanding of a compound's selectivity profile is paramount for the successful development of safe and effective kinase inhibitor therapeutics.

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